4-Amino-4-phosphonobutanoic acid

Overview

Description

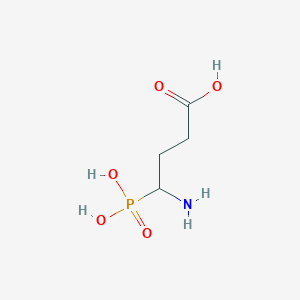

4-Amino-4-phosphonobutanoic acid is a chemical compound that contains a total of 20 bonds: 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 3 hydroxyl groups, and 1 phosphonate .

Synthesis Analysis

The synthesis of aminophosphonic acids, including 4-Amino-4-phosphonobutanoic acid, has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . The synthesis involves the use of enantiomeric sulfinimines as chirality inducing reagents . A key reaction in this synthesis is a highly or fully diastereoselective addition of trivalent phosphorus nucleophiles and α-phosphonate carbanions to sulfinimines .Molecular Structure Analysis

The molecular structure of 4-Amino-4-phosphonobutanoic acid includes 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 3 hydroxyl groups, and 1 phosphonate . It also contains 2 multiple bonds and 2 double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Amino-4-phosphonobutanoic acid include a highly or fully diastereoselective addition of trivalent phosphorus nucleophiles and α-phosphonate carbanions to sulfinimines . This reaction is part of a general synthesis of enantiomerically pure α- and β-aminophosphonic acids .Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-4-phosphonobutanoic acid, are colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications

Receptor Antagonism and Neuronal Pathway Inhibition

4-Amino-4-phosphonobutanoic acid and its analogs have been extensively studied in neuroscience, particularly for their interactions with glutamate receptors in the brain. The compound has shown antagonist activity on metabotropic glutamate receptors (mGluRs), which are crucial for modulating synaptic transmission in the central nervous system. For instance, studies have found that 4-Amino-4-phosphonobutanoic acid derivatives act as potent antagonists in excitatory synapses of the hippocampal perforant path, a critical area for memory and spatial navigation. These antagonistic properties are crucial for understanding synaptic transmission and could have implications for treating neurological disorders (Crooks et al., 1986), (Crooks et al., 1985).

Structural and Conformational Analysis

The structural and conformational aspects of 4-Amino-4-phosphonobutanoic acid derivatives have been a subject of study, providing insights into the spatial arrangement of molecules and their biological interactions. Research in this area has explored how different structural analogues of 4-Amino-4-phosphonobutanoic acid interact with receptors and influence neuronal pathways. The findings contribute to a better understanding of the relationship between molecular structure and biological activity, which is crucial for drug design and development (Kroona et al., 1991).

Asymmetric Synthesis and Bioactivity

The compound has also been a focus in the field of asymmetric synthesis, which is vital for producing compounds with high specificity and efficacy. Research has highlighted methods for synthesizing enantiomerically pure aminophosphonic acids, including 4-Amino-4-phosphonobutanoic acid. These methods are significant for creating biologically active substances with potential applications in medicine and agriculture. The study of these synthetic strategies enhances the understanding of chemical synthesis and opens pathways for developing new and more effective substances (Łyżwa & Mikołajczyk, 2014).

Phosphatase-Stable Phosphoamino Acid Mimetics

4-Amino-4-phosphonobutanoic acid has been recognized for its role in developing phosphatase-stable analogues of phosphothreonine. These analogues have shown potential in enhancing binding affinities with specific protein domains, providing valuable insights for drug development and the study of cellular processes. The research in this domain contributes to the broader understanding of protein interactions and the development of novel therapeutic agents (Hymel & Burke, 2017).

Future Directions

While specific future directions for 4-Amino-4-phosphonobutanoic acid were not found in the retrieved papers, it is known that aminophosphonic acids have received considerable attention over the last decades due to their wide spectrum of biological activity . They exhibit antibacterial, anticancer, antiviral, and antifungal activity, and are inhibitors of proteolytic enzymes . Therefore, some of them have found commercial application in agriculture and medicine , suggesting potential future developments in these areas.

properties

IUPAC Name |

4-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(11(8,9)10)1-2-4(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODXFOVXZATGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-phosphonobutanoic acid | |

CAS RN |

18865-31-1 | |

| Record name | 4-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)